Regiochemical Purity: 4-Nitro vs 5-Nitro Isomer Ratio in Direct Nitration of Thiophene-2-Carboxaldehyde
Direct nitration of thiophene-2-carboxaldehyde with fuming nitric acid and concentrated sulfuric acid produces a crude mixture of 4-nitrothiophene-2-carboxaldehyde and 5-nitrothiophene-2-carboxaldehyde in an approximately 40:60 ratio, as determined by ¹H NMR analysis of the crude product [1]. The 4-nitro isomer is obtained in 40% yield as a light yellow solid after column chromatography (eluent: 30–50% dichloromethane/hexanes), while the 5-nitro isomer constitutes the major fraction requiring separation [1]. An alternative patent route via 5-nitrothiophen-2-ylmethylene diacetate hydrolysis yields 5-nitrothiophene-2-carboxaldehyde at 99.3% purity and 80% yield, circumventing the isomeric mixture problem entirely [1]. This means that a procurement specification of 'thiophene carboxaldehyde nitration product' is scientifically insufficient and a specification of '5-nitrothiophene-2-carboxaldehyde, isomerically pure' is required to ensure reproducibility.
| Evidence Dimension | Isomeric composition of nitration crude product |
|---|---|
| Target Compound Data | 5-Nitrothiophene-2-carboxaldehyde: ~60% of crude nitration mixture; obtainable at 99.3% purity via alternative synthesis |
| Comparator Or Baseline | 4-Nitrothiophene-2-carboxaldehyde (positional isomer): ~40% of crude nitration mixture; obtained in 40% yield after column chromatography |
| Quantified Difference | Crude nitration ratio = 60:40 (5-nitro:4-nitro); alternative patent route achieves 99.3% purity of 5-nitro isomer vs. 40% maximum yield of 4-nitro isomer from the same nitration |
| Conditions | Nitration of thiophene-2-carboxaldehyde with fuming HNO₃/H₂SO₄ in ice-salt bath; ¹H NMR (CDCl₃) analysis of crude; column chromatography with 30–50% DCM/hexanes. Alternative: CN112939929 patent method. |
Why This Matters
Procurement of 'thiophene-2-carboxaldehyde nitration product' without isomer specification is scientifically invalid; only the isolated 5-nitro isomer provides reproducible synthetic and biological outcomes.
- [1] ChemicalBook. 5-NITROTHIOPHENE-2-CARBOXALDEHYDE Synthesis. General procedure for nitration of 2-thiophenecarboxaldehyde yielding 4-nitro:5-nitro ratio of 40:60. References CN112939929, 2021, A for alternative high-purity synthesis. View Source
